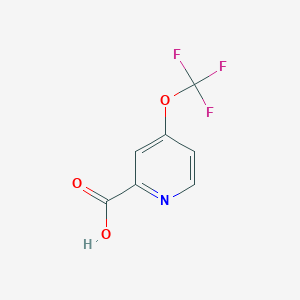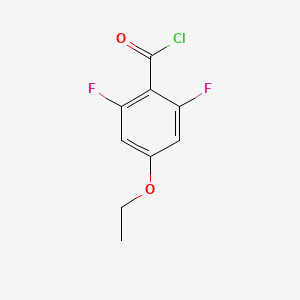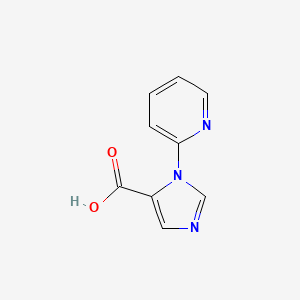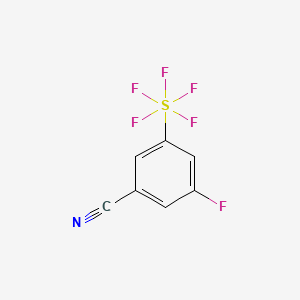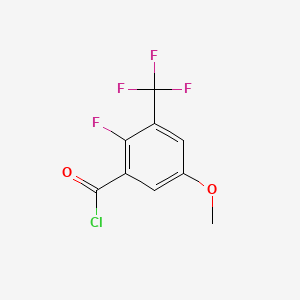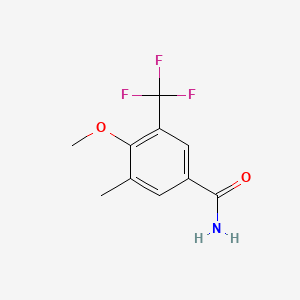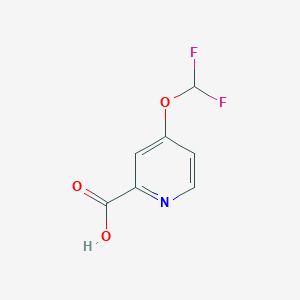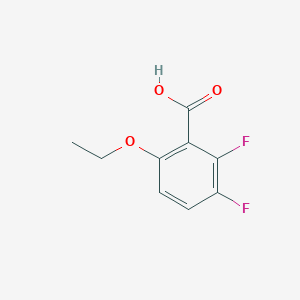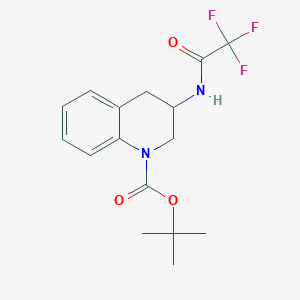
tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate
Descripción general
Descripción
“tert-Butyl 3-(2,2,2-trifluoroacetamido)-3,4-dihydroquinoline-1(2H)-carboxylate” is a chemical compound with the CAS Number: 1799434-58-4 . It has a molecular weight of 344.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-9-11(20-13(22)16(17,18)19)8-10-6-4-5-7-12(10)21/h4-7,11H,8-9H2,1-3H3,(H,20,22) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.33 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis of Quinazoline Antifolates :The compound is used in the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, which are potent inhibitors of human thymidylate synthase, a key enzyme in DNA synthesis (Pawełczak et al., 1989).
In Chemical Transformations :tert-Butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, undergoes various chemical reactions including reaction with maleic anhydride to form complex structures (Moskalenko & Boev, 2014).
Formation of 1,2-Dihydroquinoline Derivatives :The compound plays a role in the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives, which are synthesized efficiently in alcoholic solvent, particularly in bulky tert-butyl alcohol (Matsumoto, Mori, & Akazome, 2010).
Glycuronamide Synthesis :It is utilized in the preparation of glycopyranosiduronic acids linked to amino acids, forming compounds that are potentially useful for immunochemical studies (Chernyak et al., 1991).
N-Deprotection in Chemical Synthesis :The compound is involved in the N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under phase transfer catalysis conditions, important in synthetic chemistry (Albanese et al., 1997).
Synthesis of Isoquinoline Derivatives :Used in the Heck reaction for synthesizing isoquinoline derivatives, demonstrating its utility in complex organic syntheses (Ture et al., 2011).
As a tert-Butoxycarbonylation Reagent :It serves as a reagent for tert-butoxycarbonylation, a key reaction in organic synthesis, particularly for acidic proton-containing substrates like phenols and amines (Saito et al., 2006).
In Furan Ring Formation :It's instrumental in one-pot reactions leading to furan ring formation, an important process in the synthesis of various organic compounds (Fujita et al., 1997).
Derivatization for GC-MS Analysis :It is used in derivatization protocols for gas chromatography-mass spectrometry analysis, enhancing detection of various compounds (Birkemeyer, Kolasa, & Kopka, 2003).
In Enantiospecific Photocyclization :The compound is involved in enantiospecific photocyclization processes, an important aspect of stereochemistry in organic synthesis (Ayitou & Sivaguru, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-15(2,3)24-14(23)21-9-11(20-13(22)16(17,18)19)8-10-6-4-5-7-12(10)21/h4-7,11H,8-9H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSQKXVMGCVILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



